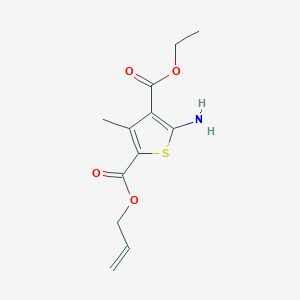![molecular formula C20H25N3O3S B2950581 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-86-8](/img/structure/B2950581.png)
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, also known as MPSEB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is not fully understood, but it is believed to be related to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been shown to have various biochemical and physiological effects. In animal models, 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.
実験室実験の利点と制限
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has several advantages for lab experiments, including its ability to modulate the levels of neurotransmitters and its potential as a drug candidate for the treatment of various diseases. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as its potential side effects.
将来の方向性
There are several future directions for research on 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to further investigate its mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, future studies could explore the potential side effects of 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide and its safety and efficacy in humans.
Conclusion:
In conclusion, 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide in humans, as well as its potential as a drug candidate for the treatment of various diseases.
合成法
The synthesis of 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide involves the reaction of 4-methylbenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propane-2,3-diol in the presence of triethylamine and dimethylformamide. The resulting product is then treated with sulfuryl chloride to obtain 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.
科学的研究の応用
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and for its ability to inhibit the growth of cancer cells. In medicinal chemistry, 4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide has been investigated for its potential as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-7-9-18(10-8-17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBIRXMSNFSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)
![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)
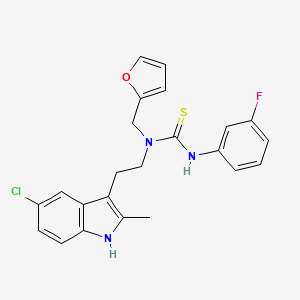
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2950503.png)
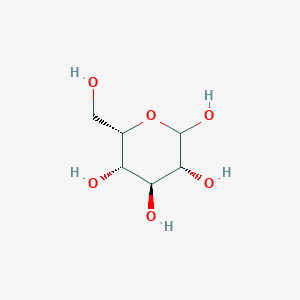
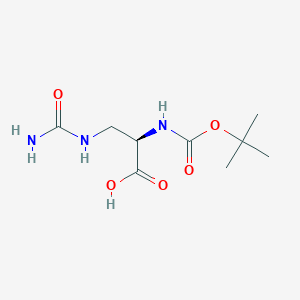
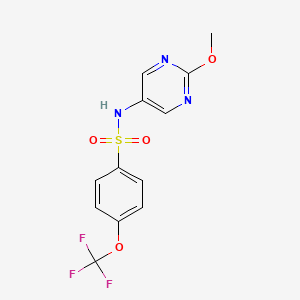

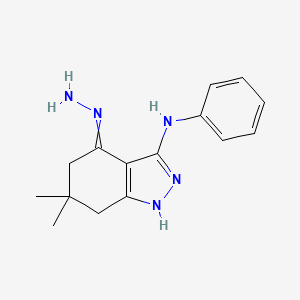
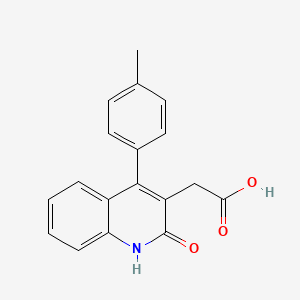
![2-[(4-Chlorophenyl)methyl]-1-methylbenzimidazole](/img/structure/B2950516.png)
![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B2950518.png)
